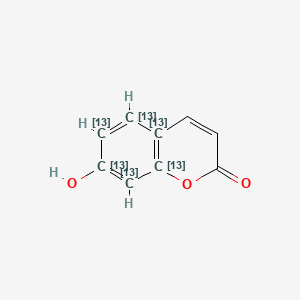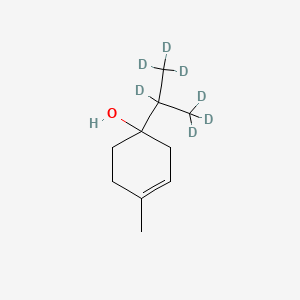
Niflumic Acid-d5 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niflumic Acid-d5 (Major) is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug. This compound is primarily used as a reference standard in analytical chemistry and pharmacological research. The deuterium atoms in Niflumic Acid-d5 replace the hydrogen atoms, making it useful in various studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Niflumic Acid. For example, deuterated aniline can be used in the reaction with trifluoromethylbenzoic acid to produce Niflumic Acid-d5.
Industrial Production Methods
Industrial production of Niflumic Acid-d5 typically involves large-scale deuterium exchange reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to facilitate the exchange of hydrogen with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
Niflumic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Niflumic Acid-d5 can produce carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Niflumic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Pharmacological Research: Used to study the metabolism and pharmacokinetics of Niflumic Acid.
Biological Research: Used to investigate the effects of deuterium substitution on biological activity.
Industrial Applications: Used in the development of new drugs and chemical processes.
Wirkmechanismus
Niflumic Acid-d5 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Niflumic Acid-d5 reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Niflumic Acid-d5 can inhibit phospholipase A2, further contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Niflumic Acid-d5 is similar to other nonsteroidal anti-inflammatory drugs such as:
Flufenamic Acid: Another fenamate with similar anti-inflammatory properties.
Mefenamic Acid: Used to treat mild to moderate pain and inflammation.
Tolfenamic Acid: Used for the treatment of migraine and other types of pain.
Uniqueness
The uniqueness of Niflumic Acid-d5 lies in its deuterium substitution, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies.
Eigenschaften
IUPAC Name |
4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UJESMPABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine](/img/structure/B564263.png)









